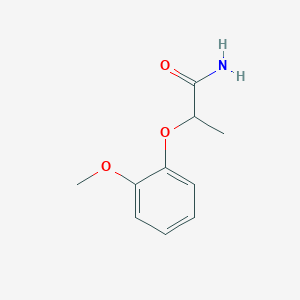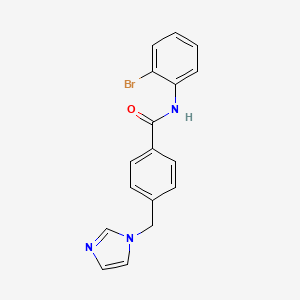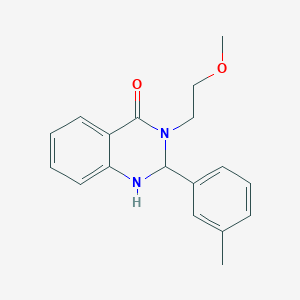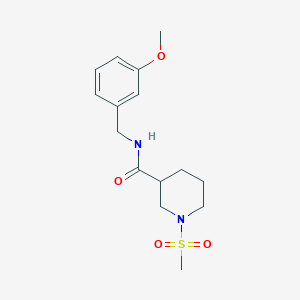![molecular formula C13H13ClN2O3 B4517201 N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517201.png)
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine
説明
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0614700 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glycine Receptors and Neuropharmacology
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine may impact glycine receptors (GlyRs), which are crucial in the central nervous system's neurotransmission. GlyRs are ligand-gated ion channels contributing to synaptic transmission. Studies suggest that compounds interacting with GlyRs can influence alcohol and anesthetic action, hinting at this compound's potential role in neuropharmacological applications (Lobo, Trudell, & Harris, 2006).
NMDA Receptor Antagonism
Research into compounds structurally similar to this compound has identified their role as potent and selective antagonists of the glycine site of N-methyl-d-aspartate (NMDA) receptors. These receptors are vital for synaptic plasticity and memory function. Discoveries in this domain could lead to new therapeutic agents for neurological conditions (Baron et al., 2005).
Synthetic Methodologies and Chemical Biology
This compound's structure has inspired the development of novel synthetic routes and methodologies. For instance, its indole moiety is a significant scaffold in medicinal chemistry, leading to advancements in the synthesis of complex molecules. Techniques leveraging the unique reactivity of such compounds contribute to the creation of diverse molecular libraries for drug discovery and chemical biology research (Jiang, Yang, & Gu, 2001).
Osmoprotection and Stress Response in Microorganisms
Certain derivatives of this compound, particularly those related to glycine betaine, play a crucial role in osmoprotection. Organisms synthesize glycine betaine from glycine to combat osmotic stress, demonstrating the compound's importance in environmental adaptability and stress responses in halotolerant and halophilic microorganisms (Waditee et al., 2003).
特性
IUPAC Name |
2-[3-(4-chloroindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)4-6-16(11)7-5-12(17)15-8-13(18)19/h1-4,6H,5,7-8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQOWWETCDXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4517128.png)
![N-(4-tert-butylphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4517131.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}butanamide](/img/structure/B4517143.png)

![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)-1-piperazinyl]pyridazine](/img/structure/B4517157.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B4517175.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4517179.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4517181.png)

![2-[acetyl(isopropyl)amino]-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4517200.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine](/img/structure/B4517209.png)
